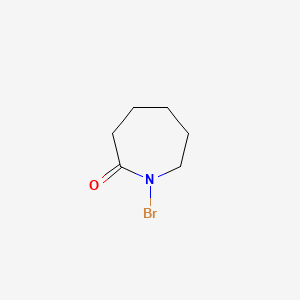

1-Bromohexahydro-2H-azepin-2-one

Beschreibung

Historical Context and Evolution of Halogenated Amides in Organic Synthesis

The study of halogenated amides, or N-haloamides, has a rich history rooted in the broader exploration of halogen-containing organic compounds. Initially, much of the focus was on simple N-haloamines and N-haloimides, such as N-bromosuccinimide (NBS), which emerged as a powerful and selective reagent for allylic and benzylic brominations. wikipedia.orgmasterorganicchemistry.com The development of these reagents marked a significant advancement, offering milder and more manageable alternatives to molecular bromine. enamine.netyoutube.com Over time, research expanded to include a wider variety of N-haloamides, including those derived from lactams (cyclic amides). This evolution was driven by the need for reagents with tailored reactivity, solubility, and selectivity for increasingly complex synthetic challenges. nih.govchemrxiv.org The introduction of different ring sizes and substituents on the lactam framework allowed for fine-tuning of the electronic and steric properties of the N-Br bond, leading to the development of a diverse toolbox of halogenating agents. organic-chemistry.org

Structural Classification and Relevance of Seven-Membered N-Brominated Lactams

N-brominated lactams are classified based on the size of the lactam ring. Common examples include five-membered (pyrrolidinone-derived), six-membered (piperidinone-derived), and seven-membered (azepan-2-one-derived) systems. The seven-membered lactam, caprolactam, is a precursor to the industrially significant polymer Nylon-6. researchgate.net The N-bromo derivative of caprolactam is 1-bromohexahydro-2H-azepin-2-one. The seven-membered ring of this compound imparts specific conformational properties that can influence its reactivity compared to smaller ring systems. The larger ring size can lead to different steric environments around the N-Br bond, potentially affecting selectivity in reactions. Recent research has explored the synthesis and applications of various seven-membered lactam derivatives, highlighting their potential as scaffolds in medicinal chemistry and materials science. nih.gov

Overview of Research Trajectories for this compound and Related Systems

Research concerning this compound, also known as N-bromocaprolactam, has followed several key trajectories. enamine.netscbt.com Early work focused on its synthesis and fundamental reactivity, establishing it as an effective electrophilic brominating agent. acs.org Subsequent studies have explored its application in more complex transformations, such as in gold-catalyzed bromocyclization reactions to produce enantioenriched vinyl bromides. enamine.net There is ongoing interest in developing new synthetic methods utilizing N-bromolactams and in understanding the mechanistic details of their reactions. This includes investigations into both radical and ionic pathways. libretexts.orgchegg.com The broader context of this research involves the continuous search for more efficient, selective, and environmentally benign synthetic methods in organic chemistry. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2439-83-0 nih.gov |

| Molecular Formula | C6H10BrNO nih.gov |

| Molecular Weight | 192.05 g/mol scbt.comnih.gov |

| Melting Point | 64–66 °C enamine.net |

| Boiling Point | 220.9±23.0 °C (Predicted) chemicalbook.com |

| Density | 1.522±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | -1.85±0.20 (Predicted) chemicalbook.com |

| Sensitivity | Moisture Sensitive chemicalbook.com |

| Appearance | Crystalline solid enamine.net |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| Nuclear Quadrupole Resonance | Quadrupole coupling data is available, indicating studies on the electronic environment of the halogen atom. nih.gov |

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the nature of the nitrogen-bromine bond. This bond can cleave in two primary ways: homolytically to generate a bromine radical and a lactamyl radical, or heterolytically to produce a formal "Br+" species (a bromonium ion equivalent) and a lactamyl anion.

Homolytic Cleavage and Radical Reactions

In the presence of radical initiators such as AIBN or upon exposure to heat or light, the N-Br bond can undergo homolytic cleavage. wikipedia.orglibretexts.org This generates a bromine radical, which can initiate a radical chain reaction. transformationtutoring.com A key application of this reactivity is in allylic and benzylic brominations, where a hydrogen atom at an allylic or benzylic position is abstracted by the bromine radical, followed by reaction with another molecule of the N-bromolactam to yield the brominated product and propagate the chain. wikipedia.orgmanac-inc.co.jp The mechanism is analogous to the well-known Wohl-Ziegler reaction using N-bromosuccinimide (NBS). wikipedia.org

Heterolytic Cleavage and Ionic Reactions

In polar solvents and in the absence of radical initiators, this compound typically reacts as an electrophilic brominating agent. enamine.net The polarized N-Br bond allows for the transfer of a bromine atom with a partial positive charge to a nucleophilic substrate. manac-inc.co.jp This is the operative mechanism in the bromination of electron-rich aromatic compounds and in addition reactions to alkenes. wikipedia.orgenamine.net The reaction with alkenes often proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile. manac-inc.co.jp This pathway leads to the formation of bromohydrins when the reaction is carried out in the presence of water. wikipedia.org

Applications in Organic Synthesis

The versatile reactivity of this compound makes it a valuable reagent in a variety of synthetic transformations.

Brominating Agent for Aromatic and Heteroaromatic Substrates

As an electrophilic brominating agent, this compound is effective for the bromination of activated aromatic and heteroaromatic rings. enamine.net It serves as a milder alternative to molecular bromine. enamine.net

Addition Reactions to Unsaturated Systems

This compound readily participates in addition reactions with alkenes and alkynes. In the presence of a nucleophilic solvent like water or an alcohol, this leads to the formation of bromohydrins or bromoethers, respectively. wikipedia.org These reactions are often stereospecific, proceeding via an anti-addition mechanism. It has also been utilized in gold-catalyzed enantioselective bromocyclization reactions of allenes. enamine.net

Oxidation Reactions

Beyond its role as a brominating agent, this compound can also function as an oxidizing agent. For instance, it can be used for the oxidation of alcohols to the corresponding aldehydes or ketones. enamine.net Asymmetric oxidation of sulfides to sulfoxides has also been achieved using this reagent in the presence of chiral alcohols. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-8-5-3-1-2-4-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNCXCPHNRATIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947258 | |

| Record name | 1-Bromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-83-0 | |

| Record name | N-Bromocaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexahydro-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromohexahydro 2h Azepin 2 One and Analogues

Direct N-Bromination of ε-Caprolactam (Hexahydro-2H-azepin-2-one)

The most straightforward and common method for the preparation of 1-bromohexahydro-2H-azepin-2-one is the direct bromination of the nitrogen atom of ε-caprolactam. This method involves the reaction of the lactam with a suitable brominating agent. The efficiency of this transformation is highly dependent on the choice of the halogenating agent, the reaction conditions, and the solvent system employed.

Optimization of Halogenating Agent Selection (e.g., N-Bromosuccinimide, Molecular Bromine)

The selection of an appropriate halogenating agent is paramount for the successful N-bromination of ε-caprolactam, influencing both the yield and the purity of the final product. Several reagents have been explored for this purpose, with N-bromosuccinimide (NBS) and molecular bromine (Br₂) being the most prominent.

N-Bromosuccinimide (NBS) is a widely used reagent for N-bromination due to its ease of handling as a crystalline solid and its high reactivity. wikipedia.orgslideshare.net It serves as a convenient source of electrophilic bromine. wikipedia.orgslideshare.netorganic-chemistry.org The reaction of ε-caprolactam with NBS typically proceeds under mild conditions to afford this compound in good yields. Studies on the N-bromination of other lactams, such as azetidinones, have shown that NBS is effective, often providing the desired N-bromo product efficiently. acs.orgunibo.it N-Bromocaprolactam itself has been described as a milder alternative to NBS for other bromination reactions, as it may not require radical initiators. enamine.net

Molecular Bromine (Br₂) is another fundamental halogenating agent. While highly reactive, its use can sometimes lead to the formation of byproducts due to its strong oxidizing nature and the generation of hydrogen bromide (HBr) during the reaction. The HBr can potentially catalyze side reactions. However, in controlled settings, Br₂ can be an effective reagent for the N-bromination of amides. quora.comlibretexts.org

Other N-bromo compounds, such as N-bromoacetamide, have also been utilized as brominating agents. slideshare.net The choice between these agents often depends on the specific substrate, desired reaction kinetics, and the required level of selectivity. For instance, N-bromo compounds are particularly useful for selectively brominating activated positions. manac-inc.co.jp

| Halogenating Agent | Chemical Formula | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle; convenient source of electrophilic bromine. wikipedia.orgslideshare.netorganic-chemistry.org | Can sometimes lead to side reactions if not used under optimal conditions. slideshare.net |

| Molecular Bromine (Br₂) | Br₂ | Highly reactive and fundamental brominating agent. | Volatile liquid; can generate HBr leading to side reactions; less selective. manac-inc.co.jp |

Reaction Conditions and Solvent Effects on Yield and Selectivity

The yield and selectivity of the direct N-bromination of ε-caprolactam are significantly influenced by the reaction conditions, including temperature, reaction time, and the solvent.

Reaction Conditions: The N-bromination of lactams is often carried out at low temperatures, typically around 0 °C, to control the reactivity and minimize the formation of degradation products. acs.orgunibo.it For instance, in the synthesis of N-bromo-azetidinones using NBS, the reaction was conducted at 0 °C in an inert atmosphere. acs.orgunibo.it Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the point of complete consumption of the starting material and prevent over-bromination or decomposition. acs.orgunibo.it

Solvent Effects: The choice of solvent plays a critical role in the outcome of the N-bromination reaction. Anhydrous chlorinated solvents, such as dichloromethane (B109758) (DCM), are commonly employed. acs.orgunibo.it These solvents are generally inert and effectively solubilize both the lactam and the brominating agent. The use of aqueous solvents in reactions with NBS can lead to the formation of bromohydrins if alkenes are present, highlighting the importance of solvent choice in directing the reaction pathway. wikipedia.org For the bromination of aromatic compounds with NBS, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to influence the regioselectivity. slideshare.net

| Parameter | Typical Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0 °C | Controls reactivity and minimizes byproduct formation. acs.orgunibo.it |

| Solvent | Anhydrous Dichloromethane (DCM) | Provides an inert medium and good solubility for reactants. acs.orgunibo.it |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. acs.orgunibo.it |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for precise determination of reaction completion. acs.orgunibo.it |

Mechanistic Considerations for Direct N-Bromination

The direct N-bromination of ε-caprolactam is believed to proceed through a nucleophilic attack of the amide nitrogen on the electrophilic bromine atom of the halogenating agent. In the case of a symmetrical reagent like Br₂, the molecule becomes polarized upon approach of the nucleophilic nitrogen.

The mechanism can be depicted as follows:

The lone pair of electrons on the nitrogen atom of the ε-caprolactam acts as a nucleophile.

This nucleophile attacks the electrophilic bromine atom of the brominating agent (e.g., NBS or Br₂).

A transition state is formed where a new N-Br bond is beginning to form, and the Br-X bond (where X is succinimide (B58015) or another bromine atom) is breaking.

The N-Br bond is fully formed, and the leaving group (e.g., the succinimide anion or a bromide ion) departs.

De Novo Synthesis of the this compound Ring System

In addition to the direct bromination of a pre-formed lactam, this compound and its analogues can be synthesized through de novo methods, which involve the construction of the N-brominated ring from acyclic precursors. These approaches offer greater flexibility in introducing substituents on the lactam ring.

Intramolecular Cyclization Reactions Involving Bromine Precursors

One de novo strategy involves the intramolecular cyclization of a linear precursor that already contains a bromine atom or a group that can be converted to a bromine atom. For example, the intramolecular cyclization of amides via a bromonium ion intermediate has been reported as a strategy for synthesizing β-lactams. nsf.gov A similar approach could be envisioned for the synthesis of the seven-membered ring of this compound. This would typically involve an appropriately substituted open-chain amide with a double bond at a suitable position to allow for a 7-exo-trig cyclization.

Base-promoted intramolecular cyclization is another powerful tool for the synthesis of lactams. rsc.org While specific examples leading directly to this compound are not abundant in the literature, the general principle of cyclizing a functionalized acyclic amide is well-established. chemrxiv.org

Annulation Strategies for N-Brominated Azepine Ring Construction

Annulation, or ring-forming, reactions provide another avenue for the de novo synthesis of the N-brominated azepine ring. These strategies involve the reaction of two smaller fragments to build the desired heterocyclic system. For instance, ring-opening annulation reactions of aziridines are used to prepare more complex nitrogen-containing heterocycles. rsc.orgresearchgate.net A suitably designed aziridine precursor could potentially undergo a ring-opening and subsequent annulation with another molecule to form the seven-membered azepine ring.

Furthermore, [3+2] annulation reactions have been utilized as a strategy for preparing nitrogen-containing spirocyclohexadienones. chim.it While not directly forming an azepine ring, these types of cycloaddition reactions represent a powerful tool in heterocyclic synthesis. A [5+2] or other suitable cycloaddition strategy could potentially be developed to construct the azepine ring system with the N-bromo functionality being introduced before or after the cyclization.

Novel Synthetic Routes and Methodological Advancements

Recent advancements in synthetic chemistry have led to the development of innovative methods for the preparation of N-haloamides. These methods often offer milder reaction conditions, higher selectivity, and improved safety profiles compared to traditional approaches.

Photochemistry provides a powerful tool for the formation of reactive intermediates under mild conditions, enabling unique transformations for the synthesis of N-haloamides. The input of light energy can facilitate the generation of radicals or excited states, leading to selective halogenation reactions.

Visible-light photoredox catalysis has emerged as a sustainable and efficient platform for various organic transformations, including C-H amination reactions using N-haloimides. In some approaches, a metal-free system utilizing a halogen-bonded intermediate between a base and an N-haloimide can be photoexcited to generate the necessary radicals for C(sp³)–H amination of amides under mild conditions. chemrxiv.org This strategy avoids the use of external photocatalysts or initiators.

The photochemical behavior of N-bromo-α,β-unsaturated lactams has been investigated, revealing that UV irradiation can lead to the isomerization of bromine to the allylic position. wordpress.com This process bears a mechanistic resemblance to allylic bromination with N-bromosuccinimide (NBS) and is believed to proceed via a free radical chain mechanism. wordpress.com Furthermore, manganese(III) N-haloamide complexes have been shown to undergo photochemical activation to transfer a nitrene equivalent to C-H bonds and olefins, resulting in amination and aziridination products, respectively. rsc.orgresearchgate.netnih.gov The photochemical pathway is dependent on the nature of the halogen, with N-chloroamides proceeding through a Mn-N bond cleavage to form an amidyl radical, while N-iodoamides undergo N-I cleavage. rsc.orgresearchgate.net

While direct photochemical synthesis of this compound is not extensively detailed in the literature, these examples with related N-haloamides and lactams demonstrate the potential of photochemical methods. A plausible photochemical route to this compound could involve the direct irradiation of a solution of hexahydro-2H-azepin-2-one (caprolactam) in the presence of a suitable brominating agent, potentially initiated by a radical initiator or under conditions that favor the formation of a brominating radical species.

Table 1: Examples of Photochemical Reactions in N-Haloamide Chemistry

| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Reference |

| C(sp³)–H Amination | Aliphatic amides | N-haloimide, LiOtBu, visible light | Aminated amides | chemrxiv.org |

| Isomerization | N-bromo-α,β-unsaturated lactams | UV irradiation | Allylic brominated lactams | wordpress.com |

| Nitrene Transfer | Tetrahydrofuran, Styrene | Mn(III) N-haloamide complexes, photolysis | Aminated THF, Aziridines | rsc.orgresearchgate.netnih.gov |

The development of metal-free synthetic methods is a key goal in modern chemistry to avoid the costs and potential toxicity associated with metal catalysts. For the N-halogenation of amides and lactams, several metal-free strategies have been developed.

This compound, also known as N-bromocaprolactam, is itself an electrophilic brominating reagent. chemrxiv.org It is considered a milder alternative to N-bromosuccinimide (NBS) and does not necessitate the use of peroxide catalysts or photochemical initiation for bromination reactions. chemrxiv.org This characteristic implies that its own synthesis can be achieved under metal-free conditions.

The direct N-bromination of caprolactam can be accomplished using various electrophilic bromine sources without the need for a metal catalyst. Common reagents for such transformations include N-bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction typically proceeds by the nucleophilic attack of the amide nitrogen of caprolactam on the electrophilic bromine atom. The presence of a mild base can be used to neutralize the HBr byproduct formed when using Br₂.

A general metal-free procedure for the synthesis of this compound would involve dissolving caprolactam in a suitable inert solvent, followed by the portion-wise addition of the brominating agent (e.g., NBS) at a controlled temperature, often at or below room temperature. The reaction is typically stirred until completion, and the product can be isolated by filtration and purification.

Table 2: Common Metal-Free Reagents for N-Bromination

| Reagent | Abbreviation | Characteristics |

| N-Bromosuccinimide | NBS | Solid, easier to handle than Br₂, common electrophilic and radical brominating agent. saspublishers.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid, provides two equivalents of electrophilic bromine. |

| Bromine | Br₂ | Liquid, highly reactive and corrosive, requires careful handling. chegg.com |

The synthesis of chiral brominated lactams is of significant interest due to the prevalence of the lactam motif in biologically active compounds. Catalytic enantioselective methods offer an efficient way to produce these molecules with high stereocontrol. The focus has largely been on the synthesis of chiral β-lactams.

One approach involves the copper-catalyzed enantioconvergent cross-coupling of tertiary α-bromo functionalized β-lactams with alkynes. buecher.de This method allows for the synthesis of alkyne-functionalized β-lactams with high yields and excellent enantioselectivities. buecher.de Similarly, a copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of bromo-functionalized β-lactams with organoboronate esters has been developed to produce α-quaternary β-lactams. buecher.de

While direct catalytic enantioselective bromination of a pre-formed lactam is less common, the synthesis of chiral β-lactams often involves the use of chiral catalysts in cycloaddition reactions. For instance, the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, can be rendered enantioselective by using chiral catalysts such as benzoylquinine or N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.netsaspublishers.com If one of the starting materials contains a bromine atom, this would lead to the formation of a chiral brominated β-lactam.

Furthermore, enzymatic approaches have been developed for the asymmetric synthesis of lactams. Engineered myoglobin variants can catalyze the intramolecular C-H amidation of dioxazolone reagents to produce a range of β-, γ-, and δ-lactams in high yields and enantioselectivities. nih.gov While not a direct bromination, this method could potentially be adapted for substrates containing bromine.

Table 3: Catalytic Enantioselective Approaches to Substituted Lactams

| Method | Catalyst/Reagent | Lactam Type | Key Feature | Reference |

| Enantioconvergent Cross-Coupling | Copper catalyst, N,N,N-ligand | α-alkynyl-β-lactams | Uses racemic α-bromo β-lactams as starting material. | buecher.de |

| Staudinger Cycloaddition | Benzoylquinine, NHCs | β-Lactams | Asymmetric [2+2] cycloaddition of ketenes and imines. | rsc.orgresearchgate.netsaspublishers.com |

| C-H Amidation | Engineered Myoglobin | β-, γ-, δ-Lactams | Biocatalytic intramolecular C-H amidation. | nih.gov |

Green Chemistry Principles in N-Brominated Lactam Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of N-brominated lactams.

A key consideration is the choice of the brominating agent. Molecular bromine (Br₂) is highly toxic, corrosive, and volatile. wordpress.com Safer alternatives, such as N-bromosuccinimide (NBS), are often preferred as they are solids and easier to handle. wordpress.com However, the atom economy of reagents like NBS is a drawback, as only the bromine atom is incorporated into the final product, with the succinimide portion becoming a byproduct. wordpress.comrsc.org

To improve atom economy, methods that utilize bromide salts (e.g., KBr or HBr) in conjunction with an oxidant are being explored. rsc.orgnih.gov In-situ generation of the active brominating species from these safer and more atom-economical sources is a greener approach. nih.gov Electrochemical methods, where an electric current drives the oxidation of bromide to generate the brominating agent, represent a highly sustainable strategy, often using just electricity and a bromide source. chemrxiv.org

The choice of solvent is another critical aspect of green chemistry. wordpress.com Traditional solvents for bromination reactions often include halogenated hydrocarbons like carbon tetrachloride, which are toxic and environmentally persistent. The development of bromination reactions in greener solvents, such as water, ethanol, or even solvent-free conditions, is a significant area of research. wordpress.commdpi.com

Table 4: Application of Green Chemistry Principles in N-Bromination

| Green Chemistry Principle | Application in N-Bromination of Lactams |

| Prevention of Waste | Designing reactions with high yields and selectivity to minimize byproducts. |

| Atom Economy | Using reagents like Br₂ or in-situ generated bromine from bromide salts over reagents like NBS. wordpress.comrsc.orgrsc.org |

| Less Hazardous Chemical Syntheses | Replacing toxic Br₂ with safer alternatives like NBS or generating the brominating agent in situ. wordpress.comnih.gov |

| Designing Safer Chemicals | The target molecule itself may be a safer alternative to other reagents. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with water, ethanol, or performing reactions under solvent-free conditions. wordpress.comwordpress.commdpi.com |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, such as some metal-free electrophilic brominations. |

| Use of Renewable Feedstocks | While not directly applicable to the bromination step, the synthesis of the starting lactam could potentially utilize renewable resources. |

| Reduce Derivatives | One-pot syntheses that avoid protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to optimize conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions to minimize the risk of accidents. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Bromohexahydro 2h Azepin 2 One

Nucleophilic Substitution Reactions Involving the N-Bromine Moiety

The polarized N-Br bond in 1-Bromohexahydro-2H-azepin-2-one makes the bromine atom electrophilic, rendering it susceptible to attack by various nucleophiles. This reactivity is harnessed for the functionalization of molecules by transferring either the bromine atom or the entire amide group.

The interaction of N-bromoamides with nitrogen nucleophiles is a key area of study. While direct substitution is one possibility, related N-halo-lactams have been shown to undergo N-functionalization through radical pathways. A notable example is the N-sulfenylation of N-bromo-azetidinones, which serves as a model for the reactivity of the N-Br bond in lactam systems cnr.it.

This process involves a radical-based strategy to transfer a sulfenyl group from a disulfide to the lactam nitrogen, using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. The reaction proceeds with high efficiency for a variety of disulfides, demonstrating a broad tolerance for different functional groups on the sulfur atom. This method provides access to N-alkylthio- or N-arylthio-azetidinones in yields ranging from 55% to 92% cnr.it. Although this specific study was conducted on a four-membered ring system, the fundamental reactivity of the N-Br bond suggests a similar pathway is accessible for this compound.

Furthermore, the initial interaction between N-bromoamides and nitrogen bases can involve the formation of strong, non-covalent halogen bonds. Studies on N-bromosuccinimide have revealed unprecedentedly short Br···N halogen bonds with acceptors like 1,4-diazabicyclo[2.2.2]octane (DABCO). These interactions, which can be significantly shorter than the sum of the van der Waals radii, represent a key step that may precede or compete with subsequent chemical reactions researchgate.net.

| Entry | Disulfide (R-S-S-R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Diphenyl disulfide | N-(phenylthio)-4-acetoxyazetidin-2-one | 80 |

| 2 | Bis(4-chlorophenyl) disulfide | N-((4-chlorophenyl)thio)-4-acetoxyazetidin-2-one | 75 |

| 3 | Bis(4-methoxyphenyl) disulfide | N-((4-methoxyphenyl)thio)-4-acetoxyazetidin-2-one | 85 |

| 4 | Dibenzyl disulfide | N-(benzylthio)-4-acetoxyazetidin-2-one | 70 |

| 5 | Diethyl disulfide | N-(ethylthio)-4-acetoxyazetidin-2-one | 65 |

This compound demonstrates reactivity towards oxygen nucleophiles, notably in the oxidation of alcohols to ketones enamine.net. In this type of reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic bromine atom of the N-bromoamide. This initiates a sequence of steps that ultimately results in the oxidation of the alcohol and the reduction of the N-bromoamide to caprolactam. This application highlights the role of the compound as a milder brominating and oxidizing agent compared to reagents like N-bromosuccinimide (NBS), as it often does not require radical initiators to proceed enamine.net.

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond its role in nucleophilic reactions, the relatively weak N-Br bond of this compound makes it an excellent precursor for amidyl radicals. These radicals are key intermediates in a variety of powerful C-H functionalization reactions, often initiated by light.

N-bromoamides are effective reagents for the challenging task of intermolecular C-H functionalization. A significant application is in site-selective aliphatic C-H bromination under visible light researchgate.netbeilstein-journals.org. This process is initiated by the homolytic cleavage of the N-Br bond, generating a highly reactive amidyl radical beilstein-journals.org. This radical is the key species that enables the C-H functionalization. While the direct outcome in this case is bromination, the generation of the amidyl radical is the foundational step that can be diverted towards C-H amination under different reaction conditions. This strategy provides a pathway to convert ubiquitous C-H bonds into valuable amine functionalities, which are prevalent in pharmaceuticals and other biologically active molecules nih.govnih.gov.

The reactivity of N-bromoamides can be significantly influenced and controlled through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (a halogen-bond donor) and interacts with a Lewis base nsf.gov. In the case of this compound, the bromine atom can form a halogen bond with a Lewis basic catalyst or additive nih.govacs.org.

This interaction can lead to the formation of a charge-transfer complex (CTC). The formation of this complex is crucial as it can alter the photochemical properties of the N-bromoamide, allowing it to absorb visible light and initiate a radical reaction via single-electron transfer (SET) nih.govacs.org. By forming these halogen-bonded intermediates, it is possible to generate radicals under mild, visible-light-mediated conditions, avoiding the need for high-energy UV light or harsh chemical initiators. This principle is a cornerstone of modern photocatalysis and expands the utility of N-bromoamides in catalytic cycles nsf.govnih.govacs.org.

The central mechanistic sequence in many radical reactions involving this compound begins with the light-induced homolysis of the N-Br bond to form an amidyl radical researchgate.netbeilstein-journals.org. This step is followed by a highly selective Hydrogen Atom Transfer (HAT) process beilstein-journals.orgnih.gov. The amidyl radical abstracts a hydrogen atom from a substrate, typically at a weak C-H bond, to generate a carbon-centered radical beilstein-journals.orgnih.gov.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The presence of a bromine atom on the nitrogen of the caprolactam ring in this compound, also known as N-bromocaprolactam, introduces a reactive site that can participate in various metal-catalyzed transformations. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, thereby expanding the synthetic utility of this lactam derivative.

While direct C(sp³)–C(sp) cross-coupling examples for this compound are not extensively documented in the provided literature, the reactivity of analogous brominated lactams in other cross-coupling reactions provides a strong basis for its potential. For instance, copper-catalyzed enantioconvergent radical C(sp³)–C(sp) cross-coupling has been successfully applied to α-bromo-β-lactams with alkynes. nih.gov This type of transformation typically involves the generation of a radical at the carbon adjacent to the nitrogen, which then couples with a metal-activated alkyne.

In a hypothetical application to an isomer like 3-bromohexahydro-2H-azepin-2-one, a similar catalytic cycle could be envisioned. A copper(I) catalyst would react with the brominated lactam to generate a C(sp³)-centered radical. This radical would then add to a copper(II)-acetylide complex, followed by reductive elimination to furnish the C(sp³)–C(sp) coupled product and regenerate the copper(I) catalyst. The principles of such radical-mediated cross-couplings suggest that this compound could potentially undergo transformations that form N-C(sp) bonds, although the N-Br bond would likely lead to different reaction pathways compared to C-Br bonds.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are fundamental for C(sp²)–C(sp) bond formation. nih.gov Adapting these methods for C(sp³)–H activation or for compounds with an N-Br bond remains an area of active research. The challenge lies in the selective activation of the N-Br bond or an adjacent C-H bond without competing side reactions. nih.gov

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling of Related Bromo-Lactams

| Lactam Type | Coupling Partner | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|---|

| Racemic tertiary α-bromo-β-lactam | Aromatic amines | Copper / Chiral N,N,N-ligand | Enantioconvergent C(sp³)–N Coupling | Forms chiral α-amino-β-lactams under mild thermal conditions. | nih.gov |

| Tertiary α-bromo-β-lactam | Alkenes | Nickel / Ligand | Enantioconvergent C(sp³)–C(sp³) Coupling | Pioneering work demonstrating radical coupling with tertiary α-bromo-β-lactams. | nih.gov |

| O-(α-bromoacyl) cyanohydrins | Boronic Acids | Palladium catalyst | Suzuki-type C(sp³)–C(sp²) Coupling | Substrates show high reactivity, likely due to nitrile coordination to palladium. | researchgate.net |

Metal-Halogen Exchange Followed by Electrophilic Quenching

Metal-halogen exchange is a powerful and fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly well-established for preparing organolithium compounds from organochlorides, bromides, and iodides. wikipedia.org For this compound, the N-Br bond can undergo this exchange.

The process typically involves treating the N-bromo lactam with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78°C). This reaction is generally fast and kinetically controlled. wikipedia.org The exchange results in the formation of a lithiated lactam (an N-lithio derivative) and an alkyl bromide.

R-Li + Lactam-Br → R-Br + Lactam-Li

Once the lithiated intermediate is formed, it can be "quenched" by adding a suitable electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups onto the nitrogen atom of the lactam ring. The versatility of this method is demonstrated by its application to bromoheterocycles and arylboronates, where subsequent quenching with electrophiles yields diverse functionalized products. organic-chemistry.orgmdpi.com

Potential Electrophiles for Quenching:

Aldehydes and Ketones: To form N-hydroxyalkyl lactams.

Carbon Dioxide (CO₂): To introduce a carboxylic acid group (after acidification).

Alkyl Halides: To perform N-alkylation.

Disulfides: To introduce a thioether linkage.

The efficiency of the metal-halogen exchange and subsequent quenching can be influenced by factors such as the choice of solvent, temperature, and the specific organolithium reagent used. organic-chemistry.org

Hydrolysis and Decomposition Pathways

The stability of this compound is influenced by the presence of both the lactam (cyclic amide) functionality and the N-bromo bond. Both sites are susceptible to hydrolysis and can lead to decomposition.

The hydrolysis of the amide bond in lactams is a well-studied process. researchgate.net The rate of hydrolysis is significantly affected by ring strain; for example, β-lactams are highly susceptible to hydrolysis due to their significant ring strain, a property crucial to the mechanism of action of penicillin antibiotics. frontiersin.org While the seven-membered caprolactam ring is considerably less strained than a β-lactam, the amide bond can still be cleaved under acidic or alkaline conditions. frontiersin.org

However, the N-Br bond in this compound is a more reactive site. Similar to other N-bromoimides like N-bromosuccinimide (NBS), the N-Br bond is polarized, with an electrophilic bromine atom. In the presence of water, hydrolysis can occur, leading to the formation of caprolactam and hypobromous acid (HOBr). researchgate.net

Lactam-Br + H₂O ⇌ Lactam-H + HOBr

Rearrangement Reactions and Ring Contractions (e.g., as observed in N-aryl azacycles)

The lactam framework is known to participate in various rearrangement reactions, which can alter the ring size or the arrangement of substituents. masterorganicchemistry.commsu.edu For derivatives of this compound, particularly N-aryl substituted versions, ring contractions are a significant reaction pathway. nih.govescholarship.org

Recent studies have shown that N-arylated saturated azacycles can undergo a photomediated one-atom ring contraction. nih.gov Significantly, this methodology has been successfully expanded from smaller rings to include a seven- to six-membered ring contraction, specifically converting an N-aryl azepane derivative into a substituted piperidine. escholarship.org This transformation highlights the potential for derivatives of this compound to undergo similar skeletal edits. The proposed mechanism for these contractions involves an electron transfer/proton transfer (ET/PT) process, and the reactions often proceed with high diastereoselectivity. nih.gov

Other classical rearrangements could also be relevant:

Favorskii Rearrangement: This reaction typically involves the treatment of α-halo ketones with a base, proceeding through a cyclopropanone intermediate to yield a ring-contracted carboxylic acid derivative. While the substrate is an N-bromo lactam and not a C-halo ketone, related mechanistic pathways could potentially be induced under strong basic conditions. msu.edu

Beckmann Rearrangement: This is a well-known reaction of oximes to form amides. masterorganicchemistry.com The synthesis of caprolactam itself on an industrial scale is achieved via the Beckmann rearrangement of cyclohexanone oxime. wiley-vch.de While not a reaction of this compound, it underscores the inherent flexibility of the six- and seven-membered ring systems from which it is derived. msu.edu

Table 2: Comparison of Relevant Rearrangement Reactions

| Reaction Name | Typical Substrate | Key Reagent/Condition | Product | Applicability to Azacycles | Reference |

|---|---|---|---|---|---|

| Photomediated Ring Contraction | α-Acylated N-aryl azacycles | Blue-light irradiation | Ring-contracted product (e.g., azepane → piperidine) | Directly demonstrated for N-aryl azepanes. | nih.govescholarship.org |

| Favorskii Rearrangement | α-Halo ketones | Base (e.g., alkoxide) | Carboxylic acid or ester (ring-contracted) | Possible for C-halo lactam isomers under basic conditions. | msu.edu |

| Beckmann Rearrangement | Oximes | Acid (e.g., H₂SO₄) | Amide or lactam | Foundational for caprolactam synthesis, not a reaction of the N-bromo derivative. | masterorganicchemistry.comwiley-vch.de |

Kinetic Studies of Key Reaction Steps

Detailed kinetic studies specifically on reactions involving this compound are not widely available in the surveyed literature. However, kinetic analyses of analogous systems provide insight into the methods used to understand their reaction mechanisms.

For the photomediated ring contractions of N-aryl azacycles, kinetic studies have been crucial for elucidating the underlying mechanism. nih.gov Researchers have performed reaction rate, kinetic isotope effect (KIE), and quantum yield studies. These investigations led to the proposal of a revised electron transfer/proton transfer (ET/PT) mechanism, moving beyond simpler models. Wavelength-dependent rate measurements have also been used to understand the efficiency of the photochemical process. nih.gov

In the context of hydrolysis, kinetic studies of β-lactams are well-documented, particularly their interaction with β-lactamase enzymes. nih.gov These studies often reveal complex kinetics, indicating the presence of multiple reactive states of the enzyme-substrate complex. For the non-enzymatic hydrolysis of this compound, kinetic studies would likely focus on determining the reaction order with respect to the lactam, water, and any acid or base catalyst. The rate of hydrolysis of the N-Br bond compared to the amide bond could be quantified using techniques like UV-Vis spectroscopy (monitoring the disappearance of a chromophore) or NMR spectroscopy (monitoring the concentration of reactant and product over time). nih.gov Such studies would be essential for understanding the compound's stability and optimizing conditions for its use as a reagent.

Synthetic Utility and Applications As a Building Block

1-Bromohexahydro-2H-azepin-2-one as a Precursor to Advanced Nitrogen Heterocycles

The reactivity of the N-bromo bond in this compound makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. Its ability to act as an electrophilic source of bromine or as a precursor to a caprolactam-based radical or cation allows for its use in the construction of both fused and spirocyclic frameworks.

Synthesis of Fused Azepinones and Polycyclic Systems

Fused azepinones are important structural motifs found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. enamine.netrsc.org While direct, documented examples of the synthesis of fused azepinones starting from this compound are not extensively reported, its known reactivity suggests a high potential for such applications. As an electrophilic brominating agent, it can participate in bromocyclization reactions. enamine.net For instance, a plausible synthetic strategy would involve the reaction of this compound with a substrate containing a nucleophilic group and an appropriately positioned unsaturated bond. This could initiate an intramolecular cyclization cascade, leading to the formation of a fused ring system onto the azepinone core.

A hypothetical reaction scheme could involve the N-alkylation of a suitable substrate with a pendant alkene or alkyne, followed by treatment with this compound to induce an intramolecular bromo-amination or bromo-amidation, ultimately yielding a bicyclic fused azepinone. The general principle of halocyclization is a powerful tool for the construction of heterocyclic systems. rsc.org

Construction of Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have gained significant attention in drug discovery due to their inherent three-dimensionality and structural novelty. nih.govnih.gov This unique geometry can lead to improved physicochemical and pharmacological properties of drug candidates. nih.gov The construction of spiroheterocycles can be achieved through various synthetic strategies, often involving the reaction of a cyclic precursor with a reagent that can form the second ring at a spiro center.

This compound can be envisioned as a key building block in the synthesis of spirocyclic systems containing a caprolactam moiety. Acting as an N-electrophile, it can react with cyclic nucleophiles, such as enolates or enamines of cyclic ketones, to form a new carbon-nitrogen bond at the spiro center. Subsequent intramolecular reactions could then forge the spirocyclic linkage. For example, the reaction with a cyclic β-keto ester could lead to an intermediate that, upon cyclization, would generate a spiro-diketopiperazine-like structure. The development of novel methods for the synthesis of spirocycles is an active area of research, with techniques like microwave-assisted multicomponent reactions gaining prominence. rsc.orgresearchgate.net

Role in the Synthesis of Biologically Active Molecules

The caprolactam ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound can serve as important intermediates in the synthesis of various biologically active compounds.

Intermediate for Pharmaceutical and Agrochemical Compounds

The synthesis of complex pharmaceutical and agrochemical compounds often relies on the use of versatile building blocks that can be elaborated into the final target molecules. The N-bromo functionality of this compound allows for its facile conversion into other N-substituted caprolactam derivatives. For instance, the bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the nitrogen atom. This makes it a potential intermediate for the synthesis of compounds where the caprolactam nitrogen is part of a larger, more complex structure.

Building Block for Aminoamides and Alkoxyamides

The electrophilic nature of the N-bromo bond in this compound makes it a suitable reagent for the synthesis of N-amino and N-alkoxy caprolactam derivatives.

Synthesis of Aminoamides: Reaction of this compound with primary or secondary amines would be expected to yield N-aminocaprolactam derivatives. This reaction would proceed via nucleophilic attack of the amine on the lactam nitrogen, with displacement of the bromide ion. The resulting N-amino-caprolactam is a type of aminoamide. These compounds can be further functionalized to create more complex molecules.

Synthesis of Alkoxyamides: Similarly, the reaction with alcohols or alkoxides can lead to the formation of N-alkoxycaprolactams. These alkoxyamides are interesting building blocks in their own right and can be used in further synthetic transformations. The synthesis of N-alkoxy lactams from unsaturated N-alkoxy amides via halocyclization has been reported, highlighting the utility of such functionalities in constructing heterocyclic systems. enamine.net

A general representation of these reactions is shown below:

| Reactant | Product Type | General Structure |

| Primary/Secondary Amine | Aminoamide | R¹R²N-N(CO)(CH₂)₅ |

| Alcohol/Alkoxide | Alkoxyamide | R-O-N(CO)(CH₂)₅ |

Functionalization and Derivatization of the Lactam Core

The 1-bromo-hexahydro-2H-azepin-2-one scaffold can be readily functionalized and derivatized, primarily at the nitrogen atom, to generate a library of substituted caprolactams. The N-bromo bond is the key to this versatility, acting as a leaving group in nucleophilic substitution reactions.

This allows for the introduction of a wide array of substituents at the nitrogen atom. For example, N-alkylation of the parent ε-caprolactam is a known transformation, and this compound provides an alternative route to N-substituted caprolactams. arkat-usa.orgresearchgate.net Reaction with various nucleophiles such as carbanions (e.g., Grignard reagents, organolithiums), thiolates, and cyanides can lead to the formation of N-C, N-S, and N-CN bonds, respectively.

Furthermore, the lactam ring itself can be subjected to various transformations. For instance, reduction of the amide carbonyl group would lead to the corresponding cyclic amine, azepane. The presence of the N-substituent, introduced via the bromo-intermediate, would be retained in the final product, providing access to a range of N-substituted azepanes.

The table below summarizes some potential derivatization reactions of this compound:

| Reagent/Reaction Condition | Resulting Functional Group at Nitrogen | Product Class |

| R-MgX (Grignard Reagent) | Alkyl/Aryl | N-Substituted Caprolactam |

| R-SH (Thiol) / Base | Thioether | N-Thioalkyl Caprolactam |

| NaCN (Sodium Cyanide) | Cyano | N-Cyanocaprolactam |

| LiAlH₄ (Lithium Aluminum Hydride) | Reduction of Carbonyl | N-Substituted Azepane |

Diversification Strategies Utilizing the Bromine and Carbonyl Functionalities

The primary role of this compound in chemical synthesis is as a source of bromine for a variety of transformations. The adjacent carbonyl group on the caprolactam ring is strongly electron-withdrawing, which polarizes the N-Br bond, making the bromine atom electron-deficient and thus a good electrophile. This inherent reactivity allows for the introduction of bromine into a wide array of organic molecules, which serves as a key diversification strategy, as the resulting bromo-compounds can undergo numerous further conversions (e.g., cross-coupling reactions, nucleophilic substitutions).

Electrophilic Bromination: In the absence of radical initiators, this compound functions as an electrophilic brominating agent, similar to the well-known N-bromosuccinimide (NBS). It is effective for the bromination of electron-rich substrates.

Aromatic Compounds: It can be used for the bromination of activated aromatic rings. rsc.org

Alkenes: It reacts with alkenes, typically in aqueous solvents, to form bromohydrins. wikipedia.org This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a water molecule as a nucleophile.

Carbonyl Derivatives: It can be used for the α-bromination of carbonyl compounds through an acid-catalyzed enol-mediated pathway. wikipedia.org

Radical Bromination: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical irradiation, the N-Br bond undergoes homolytic cleavage to generate a bromine radical. This pathway is central to the Wohl-Ziegler reaction, allowing for the selective bromination of positions that can form stable radical intermediates.

Allylic and Benzylic Positions: The most common application of radical bromination is the substitution of a hydrogen atom at an allylic or benzylic position. wikipedia.org The resulting allylic and benzylic bromides are highly valuable synthetic intermediates for subsequent nucleophilic substitution and elimination reactions.

The versatility of this compound to act as either an electrophile or a radical source, simply by changing the reaction conditions, makes it a powerful tool for chemical diversification. It is considered a milder alternative to reagents like NBS and does not require peroxide catalysts to initiate bromination reactions. rsc.org

Stereoselective Functionalization of Lactam Rings

Beyond its general use as a brominating agent, this compound has been employed in highly specialized stereoselective transformations where it participates in the creation of chiral centers with high levels of enantioselectivity.

One of the most significant applications is in gold-catalyzed enantioselective bromocyclization reactions. In a study by F. Dean Toste and colleagues, this compound was used as the electrophilic bromine source in the asymmetric bromocyclization of allenes. rsc.org This methodology provides access to valuable, enantioenriched heterocyclic vinyl bromides. The reaction is catalyzed by a chiral dinuclear gold complex, and the choice of the N-bromolactam as the bromine source was critical for its success. rsc.org The resulting vinyl bromides, containing an allylic stereocenter, are primed for further synthetic modifications, such as cross-coupling reactions, making them important chiral building blocks. rsc.org

Another notable example is the asymmetric oxidation of sulfides to chiral sulfoxides. Research has shown that in the presence of optically active alcohols, N-bromo-ε-caprolactam can mediate this oxidation, inducing stereoselectivity in the newly formed sulfoxide (B87167) center. acs.org

Table 1: Examples of Stereoselective Reactions Using this compound

| Reaction Type | Substrate Type | Catalyst / Chiral Additive | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Bromocyclization | Allenyl Carboxylic Acid | (R)-DTBM-BINAP(AuCl)₂ / Ag-(S)-TRIP | Chiral Vinyl Bromide Lactone | 88% | rsc.org |

| Enantioselective Bromocyclization | Allenyl Carbamate | (R)-BINAP(AuPNB)₂ | Chiral Vinyl Bromide Pyrrolidine | 93% | rsc.org |

| Asymmetric Oxidation | Sulfide | Optically Active Alcohols | Chiral Sulfoxide | Not specified | acs.org |

These examples demonstrate that this compound is not merely a simple halogenating agent but a sophisticated reagent capable of participating in complex, catalyst-controlled asymmetric transformations to generate molecules with high enantiopurity.

Formation of Polymeric Materials (e.g., as a monomer for specialized polymers, if applicable)

The parent molecule, ε-caprolactam, is a well-known industrial monomer used for the production of Nylon-6 via ring-opening polymerization. However, the applicability of this compound as a monomer for creating specialized polymers is not well-documented in the scientific literature.

The presence of the reactive N-Br bond would likely complicate standard polymerization pathways. For instance, in the anionic ring-opening polymerization of ε-caprolactam, the initiator is a strong base that deprotonates the N-H bond. In the case of the N-bromo derivative, such a strong base would likely react with the electrophilic bromine atom rather than initiate polymerization in a controlled manner. Similarly, conditions for cationic or hydrolytic polymerization might also be incompatible with the N-Br functionality.

While there are examples of modifying existing polymers, such as the halogenation of Nylon to produce N-halo-Nylon, this involves the post-polymerization functionalization of the polymer backbone. acs.org This is fundamentally different from using a halogenated monomer to build the polymer chain from the ground up. Based on available information, the use of this compound as a monomer in polymer synthesis is not a reported application. Its primary value remains as a reagent for small molecule synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 1-Bromohexahydro-2H-azepin-2-one. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the five methylene (B1212753) (CH₂) groups in the seven-membered ring. Due to the molecule's asymmetry, all ten protons are chemically non-equivalent.

The protons on the carbon adjacent to the nitrogen atom (C6) are anticipated to be the most deshielded of the methylene groups, appearing at a downfield chemical shift, typically in the range of 3.5-4.0 ppm. This is due to the inductive effect of the electronegative nitrogen atom. The protons on the carbon adjacent to the carbonyl group (C3) would also experience a downfield shift. The remaining methylene protons at positions C4, C5, and C7 would likely appear as complex, overlapping multiplets in the more upfield region of the spectrum, generally between 1.5 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H6 (α to N) | 3.5 - 4.0 | Triplet (t) or Multiplet (m) |

| H3 (α to C=O) | 2.5 - 3.0 | Multiplet (m) |

| H4, H5, H7 | 1.5 - 2.5 | Complex Multiplets (m) |

The proton-decoupled ¹³C NMR spectrum provides a clear view of the carbon framework. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

The most downfield signal is invariably the carbonyl carbon (C2) of the lactam, typically appearing in the 170-180 ppm range. The carbon atom bonded to the nitrogen (C6) would also be significantly deshielded, with an expected chemical shift around 50-60 ppm. The presence of the bromine atom, while not directly bonded to the carbon skeleton, influences the electronic environment. The carbon alpha to the carbonyl group (C3) would appear in the 30-40 ppm range. The remaining methylene carbons (C4, C5, C7) would resonate at higher fields (further upfield). The exact chemical shifts are influenced by the ring conformation and the electronic effects of the N-bromo amide functionality. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 180 |

| C6 (α to N) | 50 - 60 |

| C3 (α to C=O) | 30 - 40 |

| C4, C5, C7 | 20 - 35 |

While 1D NMR provides information on the chemical environments, 2D NMR experiments are indispensable for establishing the precise connectivity between atoms, which is crucial for complex cyclic structures. wikipedia.orgopenpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbon atoms. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of H3 with H4, H4 with H5, H5 with H6, and H6 with H7, thus mapping the sequence of methylene groups around the azepinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org An HSQC spectrum would provide a direct link between the assignments in the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon atom (e.g., linking the ¹H signals around 3.5-4.0 ppm to the ¹³C signal at 50-60 ppm, confirming the C6-H6 assignment).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a sample.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide (lactam). This peak is expected in the region of 1670-1700 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹ and the C-N stretching vibration, typically found in the 1200-1350 cm⁻¹ range. The C-Br stretch is expected to appear in the fingerprint region, usually between 500 and 600 cm⁻¹, though it may be weak and difficult to assign definitively. docbrown.info

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Amide (Lactam) | 1670 - 1700 | Very Strong |

| CH₂ Bend | -CH₂- | 1450 - 1470 | Medium |

| C-N Stretch | Tertiary Amide | 1200 - 1350 | Medium-Strong |

| C-Br Stretch | Bromoalkane | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is established as C₆H₁₀BrNO. nih.gov The precise measurement of its monoisotopic mass is a critical parameter for its identification.

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrNO | PubChem nih.gov |

| Exact Monoisotopic Mass | 190.99458 Da | PubChem nih.gov |

| Molecular Weight | 192.05 g/mol | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound, providing insights into its structural connectivity. While specific MS/MS data for this compound is not widely published, the fragmentation of related β-lactam structures can be informative. nih.gov The cleavage of the β-lactam ring is a common and prominent fragmentation pathway in the low-energy collision-induced dissociation (CID) spectra of β-lactam antibiotics. nih.gov For N-bromo-azetidinones, which are four-membered ring analogues, the N-Br bond is a key site of reactivity. nih.gov In the case of this compound, fragmentation would likely be initiated by the cleavage of the N-Br bond or the opening of the seven-membered lactam ring. The resulting fragment ions would provide characteristic signals for identifying the compound and its impurities.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br. wikipedia.org This method is particularly useful for characterizing halogen bonding, an interaction where a halogen atom acts as an electrophilic species. rsc.orgrsc.org

In the solid state, the N-Br bond in this compound can participate in halogen bonding with electronegative atoms of neighboring molecules. NQR spectroscopy can directly probe the strength and nature of these interactions. The NQR frequency is proportional to the nuclear quadrupole coupling constant (CQ), which in turn is highly sensitive to the electric field gradient at the bromine nucleus. wikipedia.org Changes in the CQ value can be correlated with the geometry of the halogen bond, such as the bond length and angle. rsc.orgrsc.org Studies on other C-Br···N halogen-bonded systems have shown that NQR is capable of distinguishing between crystallographically inequivalent halogen bonds within the same structure. rsc.orgrsc.org Therefore, NQR serves as a powerful tool for the detailed solid-state characterization of this compound. nih.gov

Table 2: NQR Parameters and Their Significance

| Parameter | Symbol | Significance in Halogen Bond Characterization |

| Nuclear Quadrupole Coupling Constant | CQ | Correlates with the strength and length of the halogen bond. rsc.orgrsc.org |

| Asymmetry Parameter | η | Provides information about the symmetry of the electric field gradient around the bromine nucleus. illinois.edu |

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

For caprolactam, the seven-membered ring adopts a specific puckered conformation. wikipedia.org It is expected that the introduction of a bromine atom at the nitrogen position in this compound would influence the ring conformation and the intermolecular packing in the crystal lattice. The N-Br bond length and the geometry of any intermolecular interactions, such as halogen bonds, could be precisely determined. nih.gov The analysis of related crystal structures of metalloenzymes with bound lactam inhibitors demonstrates the power of this technique in elucidating detailed binding conformations and interactions. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and energetics of molecules like 1-Bromohexahydro-2H-azepin-2-one.

DFT calculations are instrumental in predicting the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed.

For instance, in a typical electrophilic bromination reaction where this compound acts as the bromine source, DFT can be used to calculate the activation energy (the energy barrier of the transition state). This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. Computational studies on similar reactions, such as the E2 elimination of 2-bromopropane, demonstrate how DFT elucidates activation energies and reaction profiles, bridging theoretical principles with practical outcomes. sciepub.com

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.00 |

| Transition State | Bromine transfer to nucleophile | +15.5 |

| Products | ε-Caprolactam Anion + Brominated Nucleophile | -5.2 |

Note: The data in this table is illustrative and intended to represent typical outputs from DFT calculations on reaction energetics.

DFT modeling is crucial for elucidating complex reaction mechanisms. For this compound, this could involve studying its role in radical or polar reactions. For example, in the bromination of a substrate, DFT can help distinguish between a concerted mechanism, where bonds are broken and formed simultaneously, and a stepwise mechanism involving discrete intermediates.

Computational investigations into the reactions of other peroxy radicals have shown that DFT can map out intricate singlet and triplet potential energy surfaces, identifying the most energetically favorable channels. nih.gov Similarly, studies on the formation of cocrystals involving the parent compound, ε-caprolactam, have utilized DFT to analyze the network of intermolecular interactions that dictate the crystal structure, demonstrating the method's utility in understanding supramolecular chemistry. mdpi.comresearchgate.net The mechanism of bromination with related N-bromo reagents, such as N-bromosuccinimide, can also be computationally explored to understand potential side reactions and product distributions. semanticscholar.orgmdpi.com

Understanding the electronic properties of this compound is key to explaining its reactivity. DFT calculations can provide detailed information on charge distribution, revealing the electrophilic nature of the bromine atom and the nucleophilic character of the carbonyl oxygen. Molecular Electrostatic Potential (MEP) surfaces, which can be generated from DFT calculations, visually represent these charge distributions, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offers further insight. The LUMO is often centered on the N-Br bond, indicating that this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and reactivity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can quantify charge transfer interactions in complexes formed during a reaction. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT

| Property | Atom/Region | Calculated Value |

| Mulliken Partial Charge | Bromine (Br) | +0.15 e |

| Mulliken Partial Charge | Nitrogen (N) | -0.35 e |

| Mulliken Partial Charge | Carbonyl Carbon (C=O) | +0.45 e |

| LUMO Energy | Whole Molecule | -1.2 eV |

| HOMO Energy | Whole Molecule | -7.8 eV |

Note: The data in this table is hypothetical, based on general principles of N-haloamides, and serves to illustrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. wiley.com For this compound, the seven-membered caprolactam ring is flexible and can adopt multiple conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) chair, boat, or twist-chair conformations and the energy barriers between them. nih.govnih.gov

MD simulations are also invaluable for studying intermolecular interactions in solution or in complex biological systems. By simulating the interaction of this compound with solvent molecules or a target substrate, one can observe how factors like hydrogen bonding or induced-fit mechanisms influence binding and reactivity. nih.gov

Quantum Chemical Studies on Halogen Bonding Interactions

The bromine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs because the electron density around the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the N-Br bond. nih.gov This σ-hole can interact favorably with a Lewis base, such as a carbonyl oxygen or a π-system of an aromatic ring. semanticscholar.orgnih.gov

Quantum chemical calculations are essential for characterizing these interactions. They can accurately predict the geometry and strength of halogen bonds, which are often comparable in strength to conventional hydrogen bonds. nih.gov Studies on various bromocarbons and organocatalysts have confirmed the importance of halogen bonding in molecular recognition and catalysis, a principle that directly applies to this compound. nih.govjyu.fi

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives

Cheminformatics and QSAR studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict their efficacy as brominating agents or their potential biological activity.

To build a QSAR model, a set of derivatives would be synthesized and their activity measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each derivative. Using statistical methods like Multiple Linear Regression (MLR), a model is created that correlates these descriptors with the observed activity. nih.govnih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the rational design of compounds with enhanced properties. nih.gov

Conclusion and Future Research Directions

Summary of Key Advancements in 1-Bromohexahydro-2H-azepin-2-one Research

Research on this compound, a member of the N-halo-lactam family, has led to notable progress in synthetic chemistry. A significant advancement lies in the development of new synthetic routes to N-sulfenylated azetidinones starting from their N-bromo precursors. acs.org These methods utilize a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical as a catalyst in reactions with disulfides. acs.org The optimization of reaction conditions has enabled the synthesis of various N-alkylthio- or N-arylthio-azetidinones with yields ranging from 55% to 92%, demonstrating a broad substrate scope. cnr.it Furthermore, investigations into the reactivity of N-bromo-azetidinone as a model compound, using techniques like NMR and electron paramagnetic resonance (EPR) spectroscopy, have provided valuable mechanistic insights. cnr.it These studies are crucial as N-sulfenylated azetidinones have shown potential as antimicrobial agents and enzyme inhibitors. acs.org

Unresolved Challenges and Research Gaps

Despite the advancements, several challenges and research gaps persist in the field of N-brominated lactams. One of the primary challenges is the instability of certain N-halo-lactam analogs. For instance, while N-bromo-azetidinones are relatively stable, their N-iodo counterparts have been found to be quite unstable, readily releasing iodine to revert to the parent lactam. acs.org This instability limits their practical application and necessitates further research into stabilizing these compounds.

Another significant gap is the development of efficient and selective methods for the synthesis of different N-halo-lactams. While bromination has been optimized, the synthesis of N-chloro and N-iodo analogs often results in incomplete conversions and lower yields. cnr.it For example, the synthesis of an N-chloro-azetidinone using N-chlorosuccinimide (NCS) resulted in only a 42% yield after chromatography. cnr.it Furthermore, the mechanisms of many reactions involving N-bromo-lactams are not fully understood, particularly the factors that dictate the reaction pathways and product selectivity.

Emerging Synthetic Strategies and Catalytic Systems for N-Brominated Lactams